Absolute Configuration Determines Biological Potency: Differential Anticancer Activity of (R)- vs (S)-Derived Neplanocin A
The enantiomeric configuration at the cyclopentenol core directly translates to differential biological activity. In a 2020 study, both enantiomers of the carbocyclic nucleoside neplanocin A were synthesized from enantiomeric 3-[(tert-butyldimethylsilyl)oxy]methyl-4,5-O-isopropylidenecyclopent-2-en-1-ol precursors. (-)-Neplanocin A, derived from an intermediate bearing the (1R)-like configuration, was more toxic against all tested cancer cell lines than its dextrorotary counterpart (+)-neplanocin A [1]. The highest toxicity with IC50 values of 7 and 10 μM was observed for MOLT-4 and A431 cells, respectively. Moreover, (-)-NPA induced apoptosis in A431 cells, while this effect was not observed for (+)-NPA [1]. This demonstrates that the (1R)-configuration at the cyclopentenol core is a critical determinant of anticancer potency, not merely a synthetic convenience.
| Evidence Dimension | Anticancer potency (cytotoxicity IC50) in MOLT-4 leukemia cells |
|---|---|
| Target Compound Data | (-)-Neplanocin A: IC50 = 7 μM [1] |
| Comparator Or Baseline | (+)-Neplanocin A: Less toxic (exact IC50 not quantified in abstract, but reported as 'less toxic against all tested cancer cell lines') [1] |
| Quantified Difference | (-)-NPA IC50 = 7 μM vs. (+)-NPA significantly less toxic; (-)-NPA induced apoptosis while (+)-NPA did not [1] |
| Conditions | Suspension cancer cell line MOLT-4; Apoptosis assay in A431 cells [1] |
Why This Matters
This establishes that the stereochemical identity of the cyclopentenol core is not interchangeable; selecting the correct enantiomeric building block is essential for achieving desired biological activity in downstream drug candidates.
- [1] Łukasik, B.; Mikina, M.; Mikołajczyk, M.; Pawłowska, R.; Żurawiński, R. A novel route to a chiral building block for the preparation of cyclopentenyl carbocyclic nucleosides. Synthesis and anticancer activity of enantiomeric neplanocins A. RSC Adv. 2020, 10, 31838-31847. View Source
